molecular formula C18H24N2O3 B2963121 2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone CAS No. 478040-83-4

2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone

Cat. No.: B2963121
CAS No.: 478040-83-4
M. Wt: 316.401
InChI Key: WUWIADLZQWFISA-UHFFFAOYSA-N
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Description

2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone typically involves multi-step organic reactions. One common method includes the reaction of isoindolinone derivatives with morpholine and other reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The choice of solvent, temperature, and reaction time can significantly affect the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone
  • 2-[4-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone
  • 2-[3-Methyl-1-(piperidinocarbonyl)butyl]-1-isoindolinone

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its morpholine moiety, in particular, contributes to its unique pharmacological profile and makes it a valuable compound for research and development .

Properties

IUPAC Name

2-(4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13(2)11-16(18(22)19-7-9-23-10-8-19)20-12-14-5-3-4-6-15(14)17(20)21/h3-6,13,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWIADLZQWFISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCOCC1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328340
Record name 2-(4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)-3H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478040-83-4
Record name 2-(4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)-3H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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